2-[(3-Pyridinylmethyl)amino]isonicotinic acid
Overview
Description
“2-[(3-Pyridinylmethyl)amino]isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively compared to the 4-position for isonicotinic acid .
Scientific Research Applications
Role in Antituberculotic Activity
The study of isonicotinic acid derivatives, including hydrazides, amides, and hydrazones, has shown that these compounds undergo partial hydrolysis under in vitro conditions, leading to isonicotinic acid or isoniazid (INH). Despite the structural modifications, none of the derivatives surpassed the efficiency of INH, which itself is utilized as a prodrug for tuberculosis treatment, indicating the compound's potential relevance in antimycobacterial research (Scior & Garcés-Eisele, 2006).
Insights into Amino Acid and Protein Analysis
The reaction of ninhydrin with primary amino groups, a method used for detecting, isolating, and analyzing compounds like amino acids, peptides, and proteins, illustrates the broader application of chemical reactions in understanding biological molecules. This highlights the potential use of related compounds in analytical chemistry and biochemistry for agricultural, clinical, environmental, and nutritional sciences (Friedman, 2004).
Pharmacological Importance of Derivatives
Isoquinoline derivatives, sharing structural similarities with the compound due to the presence of nitrogen-containing rings, have shown a range of biological activities including antifungal, anti-Parkinsonism, antitubercular, and anti-tumor effects. This suggests the potential pharmacological significance of compounds with similar structures, indicating possible areas of therapeutic application (Danao et al., 2021).
Exploration of Biogenic Amines
The study of biogenic amines in fish, significant for food safety and quality, further illustrates the role of amino compounds in biological systems. Understanding the formation, role, and toxicity of biogenic amines in biological systems can provide insights into the relevance of structurally related compounds in food science and toxicology (Bulushi et al., 2009).
Properties
IUPAC Name |
2-(pyridin-3-ylmethylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHCCLUTJQLCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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